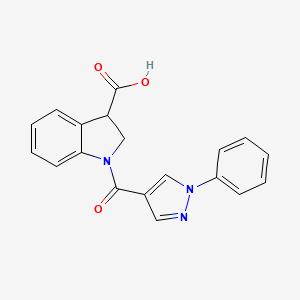
6-Methoxymaackiain
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxymaackiain is a naturally occurring pterocarpan, a type of isoflavonoid, found in various plant species such as Ulex jussiaei and Sophora flavescens . This compound has garnered significant interest due to its diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxymaackiain typically involves the extraction from natural sources followed by purification. One method involves using preparative high-performance liquid chromatography (HPLC) with a water-methanol gradient to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
化学反応の分析
Types of Reactions: 6-Methoxymaackiain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts like Lewis acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
6-Methoxymaackiain has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-Methoxymaackiain involves several molecular targets and pathways:
Inflammasome Activation: The compound amplifies inflammasome activation, leading to increased production of interleukin-1β (IL-1β) via caspase-1 cleavage.
Neuroprotection: In models of Parkinson’s disease, it modulates the PINK1/Parkin pathway, reducing dopaminergic neuron damage and α-synuclein accumulation.
類似化合物との比較
Maackiain: Another pterocarpan with similar biological activities.
2-Methoxymaackiain: Found in Ulex jussiaei, it shares structural similarities but differs in its methoxy group position.
4-Methoxymaackiain: Also isolated from Ulex species, it has a methoxy group at a different position compared to 6-Methoxymaackiain.
Uniqueness: this compound stands out due to its specific methoxy group position, which influences its biological activity and potential therapeutic applications. Its unique ability to modulate the inflammasome and PINK1/Parkin pathways highlights its potential in treating inflammatory and neurodegenerative diseases .
特性
分子式 |
C17H14O6 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3 |
InChIキー |
BARRXUGKUYTIQH-UHFFFAOYSA-N |
正規SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)
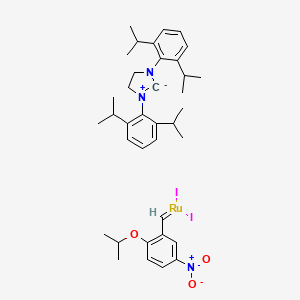
![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

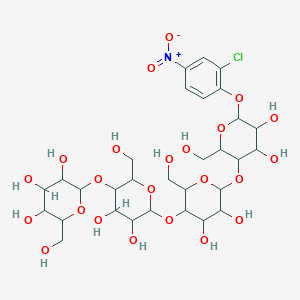
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)
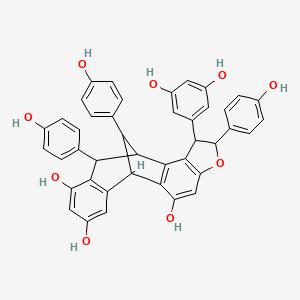

![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
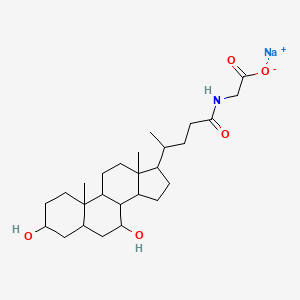
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
